molecular formula C11H17N3O3 B1476280 5-(3-aminopropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 2098039-00-8

5-(3-aminopropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Cat. No. B1476280
CAS RN: 2098039-00-8
M. Wt: 239.27 g/mol
InChI Key: IEXWAIRQTBJWQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-aminopropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is an organic compound with a molecular formula of C9H17N3O3. It is a derivative of pyrrolo[3,4-c]pyridine and is widely used in the synthesis of organic molecules. This compound has been studied for its applications in scientific research, its mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments.

Scientific Research Applications

Ultrasonic-Assisted Synthesis

A study by Nikpassand et al. (2010) demonstrates the use of ultrasound irradiation to achieve regioselective synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines. This method highlights the efficiency of ultrasound in promoting rapid reactions and excellent yields, underlining a broader application for synthesizing related heterocyclic compounds (Nikpassand, Mamaghani, Shirini, & Tabatabaeian, 2010).

Nitrogen Cyclization and Tautomerization

Chung et al. (2021) explored the synthesis of N-aminophthalimides and phthalazine 1,4-diones from various diones, including 1H-pyrrolo[3,4-c]pyridine-1,3-dione, employing monohydrate hydrazine. Their work provides insight into nitrogen cyclization reactions and the structural identification between different heterocyclic frameworks, which is crucial for the development of new pharmaceuticals and materials (Chung, Tseng, Li, Tsai, Lin, & Wong, 2021).

Synthesis of Pyrrolopyridine Derivatives

Wójcicka et al. (2017) synthesized novel 6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione derivatives and investigated their biological activity. This research is indicative of the potential medicinal applications of pyrrolopyridine derivatives, showcasing their relevance in the development of antimicrobial and antitumor agents (Wójcicka, Becan, Junka, Brtoszewicz, Secewicz, Trynda, & Wietrzyk, 2017).

Novel Heterocyclic Scaffolds

Frolova et al. (2011) discovered a multicomponent reaction leading to the formation of 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones. This work exemplifies the synthesis of new heterocyclic scaffolds with antibacterial activity, underscoring the importance of pyrrolopyridine derivatives in creating compounds with potential therapeutic uses (Frolova, Malik, Uglinskii, Rogelj, Kornienko, & Magedov, 2011).

properties

IUPAC Name

5-(3-aminopropanoyl)-2-methyl-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-13-10(16)7-3-5-14(9(15)2-4-12)6-8(7)11(13)17/h7-8H,2-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXWAIRQTBJWQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2CCN(CC2C1=O)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-aminopropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Reactant of Route 2
5-(3-aminopropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Reactant of Route 3
5-(3-aminopropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Reactant of Route 4
Reactant of Route 4
5-(3-aminopropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Reactant of Route 5
5-(3-aminopropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Reactant of Route 6
5-(3-aminopropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

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